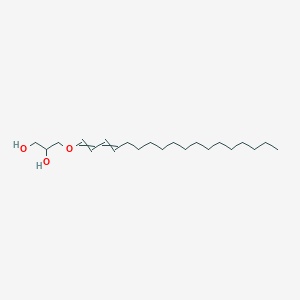
1,2-Propanediol, 3-(octadecadienyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-(octadecadienyloxy)- is a chemical compound that belongs to the class of organic compounds known as diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long-chain octadecadienyl group attached to the propanediol backbone. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .
化学反应分析
Types of Reactions
1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学研究应用
1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
作用机制
The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: It can modulate signaling pathways related to lipid metabolism and cellular stress responses
相似化合物的比较
Similar Compounds
1,2-Propanediol: A simpler diol without the long-chain octadecadienyl group.
1,3-Propanediol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups.
Uniqueness
1,2-Propanediol, 3-(octadecadienyloxy)- is unique due to its long-chain fatty acid moiety, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies .
属性
CAS 编号 |
101123-27-7 |
|---|---|
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
3-octadeca-1,3-dienoxypropane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3 |
InChI 键 |
DVTOEEFUWIWJBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC=CC=COCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



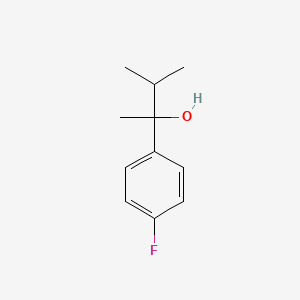

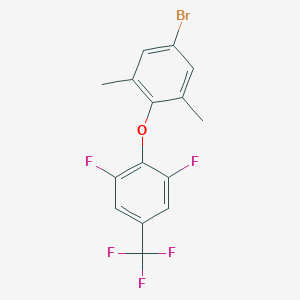
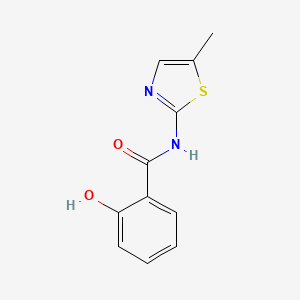
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
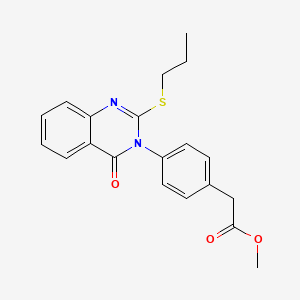
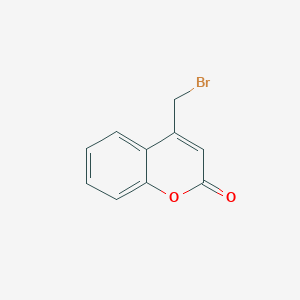
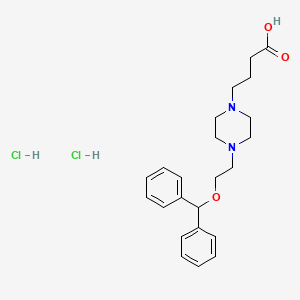
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
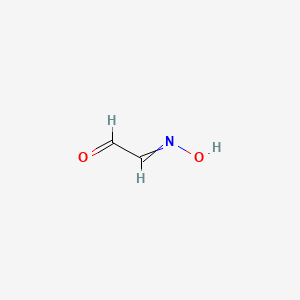
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

